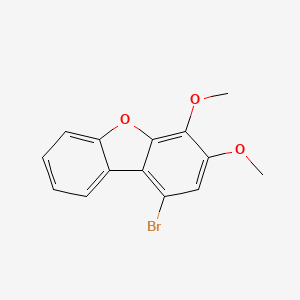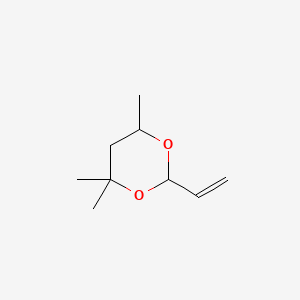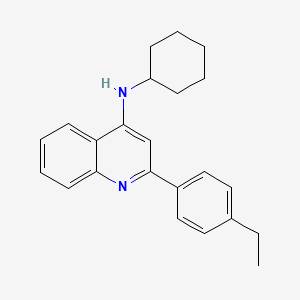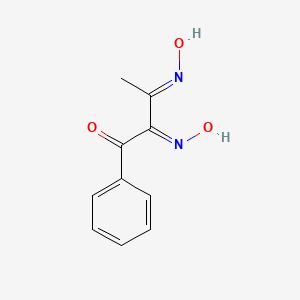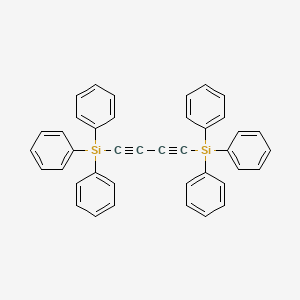
2-(2-Ethylbutylidene)-1-cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylbutyliden)-1-Cyclohexanon ist eine organische Verbindung mit einer einzigartigen Struktur, die einen Cyclohexanonring beinhaltet, der mit einer 2-Ethylbutyliden-Gruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Ethylbutyliden)-1-Cyclohexanon beinhaltet typischerweise die Aldol-Kondensationsreaktion zwischen Cyclohexanon und 2-Ethylbutanal. Die Reaktion wird durch eine Base wie Natriumhydroxid oder Kaliumhydroxid katalysiert. Die Reaktionsbedingungen umfassen in der Regel:
Temperatur: Raumtemperatur bis leicht erhöhte Temperaturen (25-50 °C)
Lösungsmittel: Ethanol oder Methanol
Reaktionszeit: Mehrere Stunden, um eine vollständige Kondensation zu gewährleisten
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 2-(2-Ethylbutyliden)-1-Cyclohexanon kontinuierliche Fließreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung heterogener Katalysatoren kann auch untersucht werden, um die Reaktion zu erleichtern und den Trennungsprozess zu vereinfachen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylbutylidene)-1-cyclohexanone typically involves the aldol condensation reaction between cyclohexanone and 2-ethylbutanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Solvent: Ethanol or methanol
Reaction Time: Several hours to ensure complete condensation
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be explored to facilitate the reaction and simplify the separation process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Ethylbutyliden)-1-Cyclohexanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die 2-Ethylbutyliden-Gruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren oder Ketone
Reduktion: Alkohole oder Alkane
Substitution: Verschiedene substituierte Cyclohexanon-Derivate
Wissenschaftliche Forschungsanwendungen
2-(2-Ethylbutyliden)-1-Cyclohexanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Medizin: Wird auf seine potenziellen pharmakologischen Eigenschaften und als Vorläufer für die Arzneimittelsynthese untersucht.
Industrie: Wird bei der Herstellung von Duftstoffen, Aromen und anderen Feinchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Ethylbutyliden)-1-Cyclohexanon beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Substrat für Enzyme dienen und zur Bildung reaktiver Zwischenprodukte führen, die an weiteren chemischen Umwandlungen beteiligt sind. Die spezifischen Wege und Zielstrukturen hängen vom Kontext ihrer Anwendung ab, z. B. in biologischen Systemen oder industriellen Prozessen.
Wirkmechanismus
The mechanism of action of 2-(2-Ethylbutylidene)-1-cyclohexanone involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(2-Ethylhexyliden)-1-Cyclohexanon
- 2-(2-Methylbutyliden)-1-Cyclohexanon
- 2-(2-Propylbutyliden)-1-Cyclohexanon
Einzigartigkeit
2-(2-Ethylbutyliden)-1-Cyclohexanon ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es für bestimmte Anwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
CAS-Nummer |
100314-27-0 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
(2E)-2-(2-ethylbutylidene)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O/c1-3-10(4-2)9-11-7-5-6-8-12(11)13/h9-10H,3-8H2,1-2H3/b11-9+ |
InChI-Schlüssel |
TZLYHTNSBQIYQA-PKNBQFBNSA-N |
Isomerische SMILES |
CCC(CC)/C=C/1\CCCCC1=O |
Kanonische SMILES |
CCC(CC)C=C1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




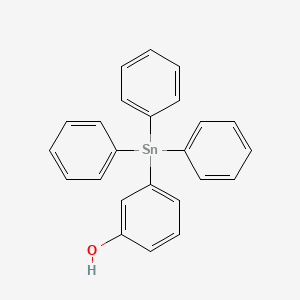
![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)
